molecular formula C19H19F3N6O B605708 AWZ1066S CAS No. 2239272-16-1

AWZ1066S

Número de catálogo B605708
Número CAS: 2239272-16-1
Peso molecular: 404.3972
Clave InChI: IZFVCNUAPFSNCO-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AWZ1066S is a highly specific anti-Wolbachia drug candidate. It was developed for a short-course treatment of filariasis . AWZ1066S shows superior efficacy to existing anti-Wolbachia therapies in validated preclinical models of Wolbachia infection . It has drug metabolism/pharmacokinetic (DMPK) characteristics that are compatible with a short therapeutic regimen of 7 days or less .


Molecular Structure Analysis

AWZ1066S has a chemical formula of C19H19F3N6O, an exact mass of 404.16, and a molecular weight of 404.397 .


Chemical Reactions Analysis

AWZ1066S was selected through a lead optimization program focused on balancing efficacy, safety, and DMPK features of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening .


Physical And Chemical Properties Analysis

AWZ1066S is a unique narrow-spectrum anti-Wolbachia compound with no general antibiotic properties and rapid bactericidal kinetics .

Aplicaciones Científicas De Investigación

The unique aspect of AWZ1066S lies in its ability to target the Wolbachia bacterial endosymbiont in the parasitic nematodes responsible for these diseases. By depleting more than 90% of Wolbachia, previous human trials have shown that AWZ1066S can lead to the permanent sterilization of adult female parasites and achieve a safe macrofilaricidal outcome. AWZ1066S stands out for its efficacy, safety, and drug metabolism/pharmacokinetic (DMPK) features, offering a significant advantage over existing therapies.

AWZ1066S has demonstrated superior efficacy in preclinical models of infection compared to current anti-Wolbachia therapies. Its drug metabolism and pharmacokinetic characteristics are compatible with a short therapeutic regimen of 7 days or less, making it a potential game-changer in the field of tropical disease treatment. The development of this molecule could significantly impact the global elimination programs for onchocerciasis and lymphatic filariasis, potentially reducing the elimination time frames from decades to years (Hong et al., 2019).

Mecanismo De Acción

AWZ1066S works by targeting the Wolbachia bacterial endosymbiont of the causative nematodes . It is a highly potent, specific, and orally active anti-Wolbachia agent with an EC50 value of 121 nM . AWZ1066S is also a weak CYP2C9 inhibitor and a weak CYP3A4 inducer with IC50 values of 9.7 μM and 37 uM, respectively .

Safety and Hazards

AWZ1066S is in the early stages of clinical development. For safety reasons, a sequential, ascending dose design is being used . The study is double-blind, and placebo-controlled . All research activities are conducted within a dedicated Phase 1 Clinical Research Facility .

Direcciones Futuras

AWZ1066S is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis . It is currently being tested in a Phase 1, first in human study, to assess the safety, tolerability, and pharmacokinetics of ascending single and multiple oral doses of AWZ1066S in healthy volunteers .

Propiedades

IUPAC Name

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVCNUAPFSNCO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.